
PHCCC(4Me)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a dual modulator, functioning as a negative allosteric modulator for metabotropic glutamate receptor 2 and a positive allosteric modulator for metabotropic glutamate receptor 3 . This compound has significant implications in neuroscience research, particularly in the study of neuropsychiatric disorders and neuroprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PHCCC(4Me) involves several steps, starting with the preparation of the cyclopropa[b]chromen-1a-carboxamide core structure. The key steps include:
- Formation of the cyclopropane ring.
- Introduction of the hydroxyimino group.
- Coupling with the phenyl group to form the final product.
Industrial Production Methods: While specific industrial production methods for PHCCC(4Me) are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize the production of PHCCC(4Me).
Analyse Des Réactions Chimiques
Types of Reactions: PHCCC(4Me) undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydroxyimino group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction can produce an amine derivative.
Applications De Recherche Scientifique
PHCCC(4Me) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its role in cellular signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as depression and anxiety
Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors.
Mécanisme D'action
PHCCC(4Me) exerts its effects by modulating metabotropic glutamate receptors. It acts as a negative allosteric modulator for metabotropic glutamate receptor 2, reducing its activity, and as a positive allosteric modulator for metabotropic glutamate receptor 3, enhancing its activity . This dual modulation affects various signaling pathways in the brain, influencing neurotransmitter release and neuronal excitability.
Comparaison Avec Des Composés Similaires
PHCCC: A close structural analog of PHCCC(4Me), primarily modulating metabotropic glutamate receptor 4.
CPCCOEt: Another modulator of metabotropic glutamate receptors, with a different selectivity profile.
ACPT-I: A nonselective group III metabotropic glutamate receptor agonist.
Uniqueness: PHCCC(4Me) is unique due to its dual modulation of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, which is not commonly observed in other similar compounds . This dual activity makes it a valuable tool for studying the complex interactions between different glutamate receptor subtypes.
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
Clé InChI |
VKCTUZKPBYSTDW-SILNSSARSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
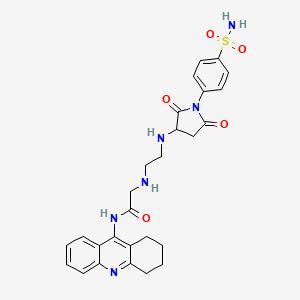
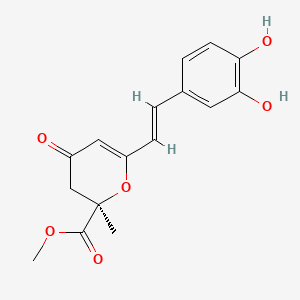
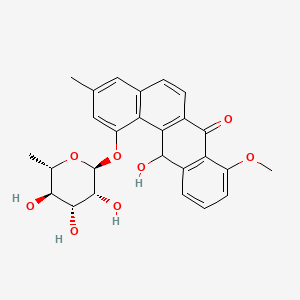

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
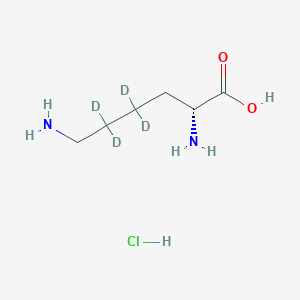


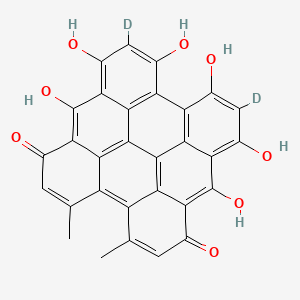
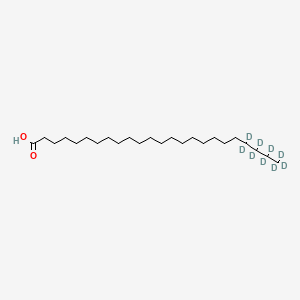
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

